N-[2-(2-{(E)-1-[3-(3,4-Dimethoxyphenyl)-1H-pyrazol-4-YL]methylidene}hydrazino)-2-oxoethyl]-3,4-dimethoxybenzamide
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Overview
Description
N-[2-(2-{(E)-1-[3-(3,4-Dimethoxyphenyl)-1H-pyrazol-4-YL]methylidene}hydrazino)-2-oxoethyl]-3,4-dimethoxybenzamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and multiple methoxy groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-{(E)-1-[3-(3,4-Dimethoxyphenyl)-1H-pyrazol-4-YL]methylidene}hydrazino)-2-oxoethyl]-3,4-dimethoxybenzamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-{(E)-1-[3-(3,4-Dimethoxyphenyl)-1H-pyrazol-4-YL]methylidene}hydrazino)-2-oxoethyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N-[2-(2-{(E)-1-[3-(3,4-Dimethoxyphenyl)-1H-pyrazol-4-YL]methylidene}hydrazino)-2-oxoethyl]-3,4-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-{(E)-1-[3-(3,4-Dimethoxyphenyl)-1H-pyrazol-4-YL]methylidene}hydrazino)-2-oxoethyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride: Known for its antiulcer activity.
N-[4-({2-[(E)-(2,4-dimethoxyphenyl)methylidene]hydrazino}carbonyl)phenyl]-3-methylbutanamide: Another compound with similar structural features.
Uniqueness
N-[2-(2-{(E)-1-[3-(3,4-Dimethoxyphenyl)-1H-pyrazol-4-YL]methylidene}hydrazino)-2-oxoethyl]-3,4-dimethoxybenzamide stands out due to its unique combination of a pyrazole ring and multiple methoxy groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C23H25N5O6 |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[[5-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C23H25N5O6/c1-31-17-7-5-14(9-19(17)33-3)22-16(12-26-28-22)11-25-27-21(29)13-24-23(30)15-6-8-18(32-2)20(10-15)34-4/h5-12H,13H2,1-4H3,(H,24,30)(H,26,28)(H,27,29)/b25-11+ |
InChI Key |
KCIWHSDLDMNYRF-OPEKNORGSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=C(C=NN2)/C=N/NC(=O)CNC(=O)C3=CC(=C(C=C3)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=NN2)C=NNC(=O)CNC(=O)C3=CC(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
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